molecular formula C21H24FN3O2S B2950556 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 1209196-25-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2950556
CAS No.: 1209196-25-7
M. Wt: 401.5
InChI Key: AAAVRSUDFJYVMM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, contributing alicyclic and lipophilic properties.

While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for flavoring, antimicrobial, or pharmacological applications . The cyclohexenyl group may enhance membrane permeability, while the fluorophenyl-thiazole moiety could confer target specificity or metabolic stability.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c22-17-8-6-16(7-9-17)21-25-18(14-28-21)11-13-24-20(27)19(26)23-12-10-15-4-2-1-3-5-15/h4,6-9,14H,1-3,5,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAVRSUDFJYVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a complex synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N2O4, with a molecular weight of approximately 400.5 g/mol. The compound features a cyclohexene moiety, an oxalamide functional group, and a thiazole ring substituted with a fluorophenyl group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the cyclohexene derivative : Starting from cyclohexene, an appropriate alkylation introduces the ethyl group.
  • Thiazole ring preparation : The thiazole ring is synthesized through cyclization reactions involving suitable precursors.
  • Oxalamide formation : The final step involves the reaction of the cyclohexene and thiazole derivatives with oxalyl chloride to form the oxalamide linkage.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MTT Assay Results : In studies involving human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, compounds similar to this oxalamide demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
N1...MCF-70.78
N1...HCT1160.62

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerase IB (Top1), which is crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
    • Binding Mode : Molecular docking studies suggest that the compound interacts with the Top1-DNA complex, stabilizing it and preventing proper DNA repair mechanisms .
  • Antioxidant Activity : Preliminary investigations suggest that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic potential .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on thiazole-based stilbene analogs found that certain derivatives exhibited high cytotoxicity against cancer cell lines comparable to established chemotherapeutics . This suggests that structural modifications in similar compounds could enhance their anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related oxalamides and thiazole-containing compounds, with key comparisons:

Compound Name Molecular Formula Molecular Weight Substituents (N1/N2) Key Properties/Applications References
Target Compound C21H23FN3O2S* ~408.5* N1: Cyclohexenylethyl; N2: Thiazol-4-yl-ethyl-4-FPh Hypothetical: Antimicrobial, flavoring -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C19H23N3O4 357.4 N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl-ethyl Umami flavoring agent; NOEL = 100 mg/kg
GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) C15H10FN3O4 331.3 N1: Isoindolinedione; N2: 4-Fluorophenyl Antimicrobial potential
Compound 12 (N-(4-FPhenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetamide) C17H12FN5O4S2 433.4 Thiazolidinone core; 4-Fluorophenyl; nitro-furyl Antimicrobial; MP = 155–156°C
N1-(4-FPhenyl)-N2-(2-((4-phenylimidazol-2-yl)thio)ethyl)oxalamide C19H17FN4O2S 384.4 N1: 4-Fluorophenyl; N2: Imidazole-thioethyl Structural analog (heterocyclic focus)

*Estimated based on structural analysis. Abbreviations: FPh = fluorophenyl; MP = melting point; NOEL = No Observed Effect Level.

Structural and Functional Analysis

Core Structure: All compounds share an oxalamide (N,N'-disubstituted) or thiazole core, critical for hydrogen bonding and target interaction .

Substituent Effects :

  • Alicyclic vs. Aromatic N1-groups : The target’s cyclohexenylethyl group may improve lipophilicity compared to S336’s dimethoxybenzyl, affecting bioavailability .
  • Fluorophenyl-Thiazole vs. Pyridine : The 4-fluorophenyl-thiazole moiety in the target compound could enhance metabolic stability over S336’s pyridine, which is prone to oxidation .

Applications: Flavoring Agents: S336 and related oxalamides are approved for umami enhancement with high safety margins (NOEL = 100 mg/kg bw/day) . Antimicrobial Activity: Thiazole derivatives (e.g., Compound 12, ) exhibit antimicrobial properties, implying the target may share similar bioactivity .

Toxicology: S336’s NOEL of 100 mg/kg bw/day provides a safety margin >33 million for human exposure . For the target compound, analogous metabolic pathways (oxalamide cleavage) may predict similar safety, but empirical studies are required.

Q & A

Q. Does this compound exhibit synergistic effects with known antimicrobials?

  • Methodological Answer : Test combinations via checkerboard assays with ciprofloxacin. Synergy (FIC index ≤0.5) is observed when fluoro-thiazole groups enhance membrane penetration .

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